2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride
Overview
Description
“2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride” is a chemical compound that has been studied for its potential use in the treatment of diseases such as cancer . It has been found to be a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H14N3Cl1 . Further details about the molecular structure are not available in the search results.
Scientific Research Applications
Synthesis and Structural Transformation
2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride has been involved in the unexpected transformation into bis[2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)ethyl]amine under hydrothermal conditions, resulting in compounds with a 3,10-diaza-6,7-disulfanyldodecyl skeleton. This synthesis showcases its potential in creating structurally unique molecules for further chemical exploration (Wang et al., 2010).
Antifungal Applications
Derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine have demonstrated antifungal effects. Compounds synthesized from 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine showed significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, revealing that certain derivatives exhibit significant binding affinity towards VEGFR-2 kinase. This suggests their potential use in developing treatments for diseases characterized by abnormal angiogenesis (Jafar & Hussein, 2021).
Crystal Structure and Theoretical Calculations
The crystal structure and theoretical calculations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provide insights into its molecular configuration and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Ren et al., 2006).
Synthesis of Pyrimidine Linked Heterocyclics
Research into the synthesis of pyrimidine linked heterocyclics through microwave irradiation has opened up new pathways for the development of compounds with insecticidal and antibacterial potential. These studies demonstrate the versatility of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride derivatives in creating bioactive molecules (Deohate & Palaspagar, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUKHMKICWSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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